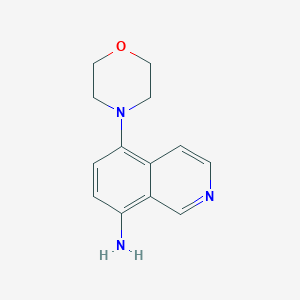
5-(Morpholin-4-yl)isoquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholin-4-yl)isoquinolin-8-amine is a compound with the molecular formula C13H15N3O and a molecular weight of 229.283 . It is used for research purposes.
Molecular Structure Analysis
The InChI code for 5-(Morpholin-4-yl)isoquinolin-8-amine is 1S/C13H15N3O/c14-12-1-2-13(16-5-7-17-8-6-16)10-3-4-15-9-11(10)12/h1-4,9H,5-8,14H2 . This code provides a specific description of the compound’s molecular structure.It has a molecular weight of 229.28 . The storage temperature is room temperature .
Applications De Recherche Scientifique
Antitumor Activity
The compound has been studied for its potential antitumor activity . In a series of 5-(2-furyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amines, the replacement of the piperidine group with 4-methylpiperidine led to a very active compound . This suggests that the compound could be used in the development of new antitumor drugs.
Docking Analysis
The compound has been used in docking analysis . This is a method which predicts the orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.
Synthesis of New Heterocyclic Compounds
The compound has been used in the synthesis of new heterocyclic compounds . These compounds have a wide range of applications in medicinal chemistry, making this a significant area of research.
Electrochemical Reactions
The compound has been used in electrochemical reactions . An electrochemical reaction between quinoline N-oxides and morpholine was developed by using Cu(OAc)2 as a catalyst, generating products of 4-aminoquinoline N-oxides in CH2Cl2 or 2-aminoquinoline N-oxides in CH3CN in good yields . This suggests that the compound could be used in the development of new electrochemical processes.
C–H/N–H Cross-Coupling
The compound has been used in C–H/N–H cross-coupling . This is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields .
Medicinal Chemistry
Morpholine is considered a favored scaffold for medicinal chemistry . Synthetic and natural molecules bearing a morpholine substituent have multiple biological activities, as well as improved pharmacokinetic and metabolic profiles . This makes “5-(Morpholin-4-yl)isoquinolin-8-amine” a promising compound for further research in medicinal chemistry.
Dyes Industry
Isoquinoline derivatives and isoquinolinium salts, which “5-(Morpholin-4-yl)isoquinolin-8-amine” could potentially be used to synthesize, have applications in the dyes industry . This suggests that the compound could be used in the development of new dyes.
Biochemistry
Given the wide range of applications in medicinal chemistry and the potential for use in the synthesis of new heterocyclic compounds, “5-(Morpholin-4-yl)isoquinolin-8-amine” could also have significant applications in biochemistry .
Safety and Hazards
Propriétés
IUPAC Name |
5-morpholin-4-ylisoquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-12-1-2-13(16-5-7-17-8-6-16)10-3-4-15-9-11(10)12/h1-4,9H,5-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSAZZQMIRKVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CN=CC3=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2857783.png)
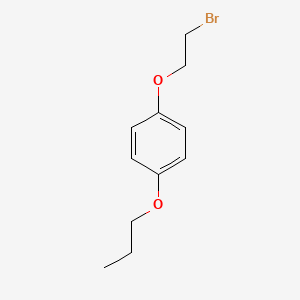
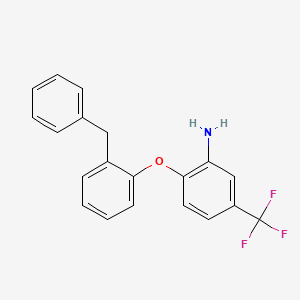

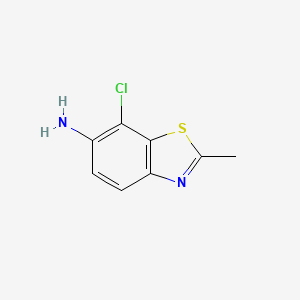
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857790.png)
![1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2857793.png)



![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2857802.png)
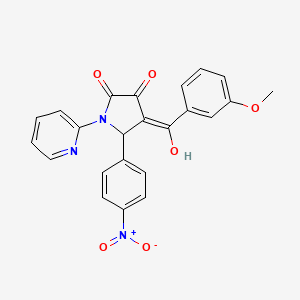
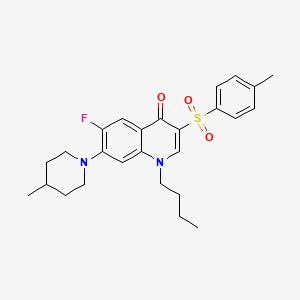
![N-butyl-2-(5-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2857806.png)